![molecular formula C24H34O3 B14285382 6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol CAS No. 136760-84-4](/img/structure/B14285382.png)
6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol is an organic compound that features a biphenyl core with hexyloxy and hexan-1-ol substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Hexyloxy Group: The hexyloxy group is introduced via an etherification reaction, where a hexyloxy substituent is attached to the biphenyl core.
Attachment of Hexan-1-ol: The final step involves the attachment of the hexan-1-ol group through an etherification reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, while the hexyloxy and hexan-1-ol groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(hexyloxy)-1,1’-biphenyl: Similar biphenyl core with hexyloxy substituents.
6-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)hexyl acrylate: Contains a biphenyl core with cyano and acrylate groups.
Uniqueness
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both hexyloxy and hexan-1-ol groups allows for versatile interactions and applications in various fields.
Propiedades
Número CAS |
136760-84-4 |
|---|---|
Fórmula molecular |
C24H34O3 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
6-[4-(4-hexoxyphenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H34O3/c1-2-3-4-8-19-26-23-14-10-21(11-15-23)22-12-16-24(17-13-22)27-20-9-6-5-7-18-25/h10-17,25H,2-9,18-20H2,1H3 |
Clave InChI |
XXELIGIWYKNESB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


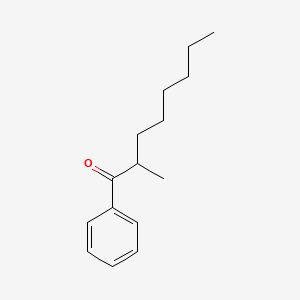
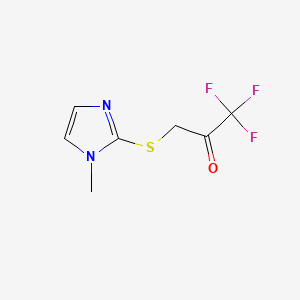
![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
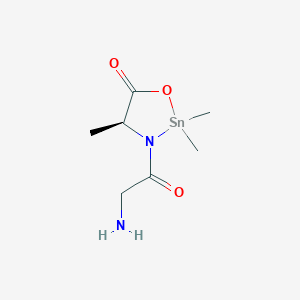
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
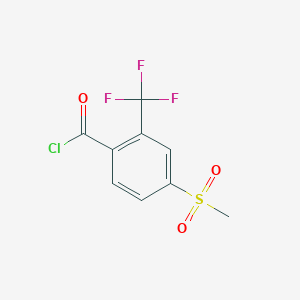
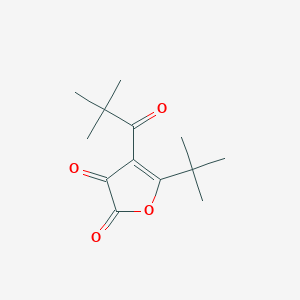
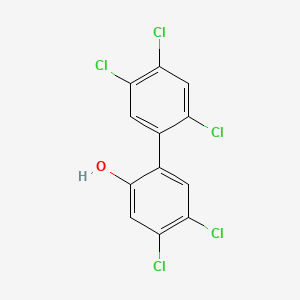
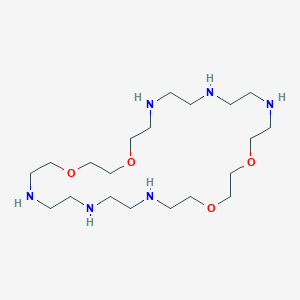
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
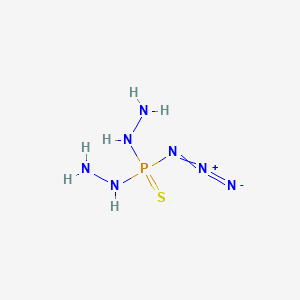
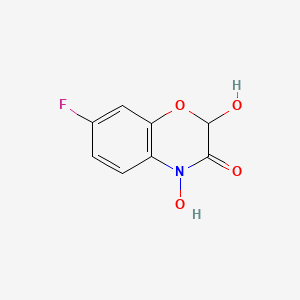
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
